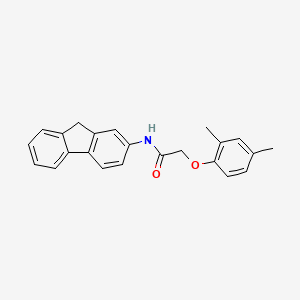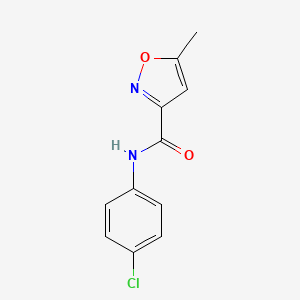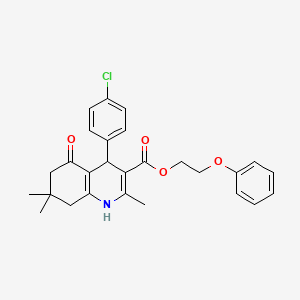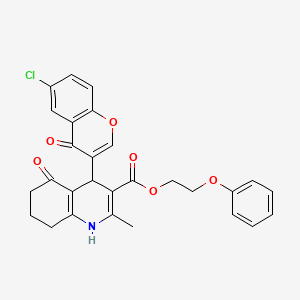![molecular formula C23H18N2O3 B5138996 4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)
4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione, commonly known as MMPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMPI is a member of the isoquinoline family and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of MMPI is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets. MMPI has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. MMPI has also been shown to inhibit the activity of protein kinases, which play a key role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
MMPI has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. Additionally, MMPI has been shown to possess anti-microbial properties by inhibiting the growth of bacteria and fungi.
実験室実験の利点と制限
One of the major advantages of MMPI is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, the synthesis method for MMPI is relatively simple and can be performed using commercially available starting materials. However, one of the limitations of MMPI is its poor solubility in water, which can make it difficult to formulate for in vivo studies.
将来の方向性
There are several future directions for the research on MMPI. One potential direction is the development of novel formulations that can improve its solubility and bioavailability. Another potential direction is the identification of its cellular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of MMPI in pre-clinical and clinical settings. Finally, the potential use of MMPI in combination with other therapeutics should be explored to enhance its therapeutic efficacy.
合成法
MMPI can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-methoxybenzaldehyde with nitroethane in the presence of a basic catalyst to yield 4-methoxy-β-nitrostyrene. The nitro group is then reduced to an amine group using a reducing agent such as iron powder. The resulting amine is then reacted with 2-phenyl-1,3(2H,4H)-isoquinolinedione in the presence of an acid catalyst to yield MMPI.
科学的研究の応用
MMPI has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MMPI has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, MMPI has been shown to possess anti-microbial properties by inhibiting the growth of bacteria and fungi.
特性
IUPAC Name |
3-hydroxy-4-[(4-methoxyphenyl)iminomethyl]-2-phenylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-28-18-13-11-16(12-14-18)24-15-21-19-9-5-6-10-20(19)22(26)25(23(21)27)17-7-3-2-4-8-17/h2-15,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGJQLUUVQEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)





![3-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B5138943.png)
![ethyl [2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5138960.png)
![1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5138982.png)
![3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B5138986.png)


![N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139001.png)